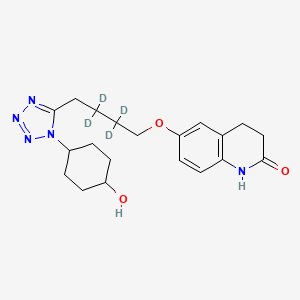

4'-trans-Hydroxy Cilostazol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H27N5O3 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2 |

InChI Key |

KFXNZXLUGHLDBB-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4 |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Cilostazol Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated metabolites of cilostazol (B1669032), a key pharmaceutical compound. This document details the metabolic pathways of cilostazol and outlines plausible synthetic routes for its major deuterated active metabolites, 3,4-dehydrocilostazol-d11 (deuterated OPC-13015) and 4'-trans-hydroxycilostazol-d5 (deuterated OPC-13213). The information herein is intended to support research and development in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Cilostazol and its Metabolism

Cilostazol is a quinolinone-derivative medication primarily used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease. It functions as a phosphodiesterase III (PDE III) inhibitor, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This results in vasodilation and the inhibition of platelet aggregation.

Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[1][2] This metabolic process leads to the formation of several metabolites, two of which are pharmacologically active and contribute significantly to the drug's overall effect. The major active metabolites are 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[3][4][5] OPC-13015 is reported to have a potency that is three times that of the parent drug.[3]

Deuterated analogs of cilostazol and its metabolites are crucial tools in pharmacokinetic studies. They are commonly used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurements of the non-deuterated analytes in biological matrices.[6][7]

Cilostazol Metabolic Pathway

The biotransformation of cilostazol primarily involves two main pathways: the dehydrogenation of the dihydroquinolinone ring and the hydroxylation of the cyclohexyl ring. The major metabolic steps are outlined below.

Quantitative Data of Deuterated Cilostazol Metabolites

The following table summarizes the key quantitative information for the primary deuterated metabolites of cilostazol, which are commercially available as reference standards.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (Labeled) |

| 3,4-Dehydrocilostazol-d11 | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | C₂₀H₁₄D₁₁N₅O₂ | 378.51 | 1073608-13-5 |

| 4'-trans-Hydroxycilostazol-d5 | 6-(4-(1-((1r,4r)-4-Hydroxycyclohexyl-3,3,4,5,5-d5)-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | C₂₀H₂₂D₅N₅O₃ | 390.50 | Not Available |

Experimental Protocols for Synthesis

Detailed experimental protocols for the synthesis of deuterated cilostazol metabolites are not extensively published. The following sections provide plausible, multi-step synthetic procedures based on the known synthesis of the non-deuterated parent compounds and established methods for deuterium (B1214612) labeling. These are proposed methodologies for research purposes.

Proposed Synthesis of 3,4-Dehydrocilostazol-d11 (Deuterated OPC-13015)

The synthesis of 3,4-dehydrocilostazol-d11 involves the preparation of a deuterated cyclohexyl intermediate, which is then coupled with the appropriate quinolinone derivative.

Step 1: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole

-

Deuteration of Cyclohexanol (B46403): Commercially available cyclohexanol can be deuterated to cyclohexanol-d12 using methods such as H/D exchange catalyzed by a transition metal catalyst in D₂O under high temperature and pressure.

-

Amination of Cyclohexanol-d12: The deuterated cyclohexanol is converted to cyclohexylamine-d11. This can be achieved through various methods, including reductive amination.

-

Formation of 1-Cyclohexyl-d11-1H-tetrazole-5-thiol: The deuterated cyclohexylamine (B46788) is reacted with carbon disulfide and sodium azide (B81097) to form the corresponding tetrazole-5-thiol.

-

Alkylation: The resulting 1-cyclohexyl-d11-1H-tetrazole-5-thiol is then alkylated with 1-bromo-4-chlorobutane (B103958) to yield 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole.

Step 2: Synthesis of 3,4-Dehydrocilostazol-d11

-

Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-2(1H)-quinolinone (1 equivalent) and 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole (1.1 equivalents) in dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out.

-

Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-dehydrocilostazol-d11.

Proposed Synthesis of 4'-trans-Hydroxycilostazol-d5

The synthesis of 4'-trans-hydroxycilostazol-d5 requires the preparation of a deuterated 4-hydroxycyclohexyl intermediate.

Step 1: Synthesis of 5-(4-Chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazole

-

Synthesis of Cyclohexanone-2,2,6,6-d4: This can be prepared from cyclohexanone (B45756) via acid- or base-catalyzed H/D exchange in D₂O.

-

Reductive Amination: The deuterated cyclohexanone undergoes reductive amination using a deuterium source (e.g., NaBD₄) and an amine source to produce trans-4-aminocyclohexanol-d5. The stereochemistry can be controlled by the choice of reducing agent and reaction conditions.

-

Tetrazole Formation: The resulting deuterated aminocyclohexanol is converted to the corresponding tetrazole-5-thiol as described in the previous section.

-

Alkylation: The tetrazole-5-thiol is then alkylated with 1-bromo-4-chlorobutane to give the chlorobutyl tetrazole intermediate.

Step 2: Synthesis of 4'-trans-Hydroxycilostazol-d5

-

Reaction Setup: Dissolve 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and 5-(4-chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazole (1.1 equivalents) in a suitable solvent such as DMF.

-

Addition of Base: Add a non-nucleophilic base like potassium carbonate (2 equivalents).

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir under an inert atmosphere until the starting materials are consumed, as monitored by TLC.

-

Work-up and Purification: The work-up and purification steps are similar to those described for the synthesis of deuterated OPC-13015, involving precipitation in water followed by recrystallization.

Conclusion

The synthesis of deuterated cilostazol metabolites is essential for advancing our understanding of the drug's pharmacokinetic and pharmacodynamic properties. This guide provides a framework for the synthesis of 3,4-dehydrocilostazol-d11 and 4'-trans-hydroxycilostazol-d5. The proposed experimental protocols, based on established chemical principles, offer a starting point for researchers in the field. Further optimization of these methods will be crucial for their practical application in drug development and clinical research.

References

- 1. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy [uva.theopenscholar.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Conversion from cilostazol to OPC‐13015 linked to mitigation of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards the Synthesis of Specifically Deuterated Cyclohexenones [minds.wisconsin.edu]

- 7. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

Pharmacokinetic Profile of 4'-trans-Hydroxy Cilostazol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Due to the limited availability of specific pharmacokinetic data for the deuterated analog, 4'-trans-Hydroxy Cilostazol-d4, this document focuses on the well-established profile of the non-deuterated metabolite. It further extrapolates the anticipated effects of deuterium (B1214612) substitution on its pharmacokinetic properties based on established principles of kinetic isotope effects. This guide includes detailed summaries of pharmacokinetic parameters, experimental protocols for bioanalytical methods, and a visualization of the metabolic pathway of Cilostazol.

Introduction

Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE III) inhibitor, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This mechanism results in the inhibition of platelet aggregation and vasodilation, making it effective in the treatment of intermittent claudication.[1][2] Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, two of which are pharmacologically active: 3,4-dehydro-cilostazol and 4'-trans-Hydroxy Cilostazol.[1][2]

4'-trans-Hydroxy Cilostazol is a significant metabolite, although it is less potent than the parent drug.[3][4] Its pharmacokinetic characteristics are crucial for understanding the overall therapeutic and safety profile of Cilostazol. The deuterated analog, this compound, is commonly used as an internal standard in bioanalytical assays for pharmacokinetic studies due to its chemical similarity and mass difference from the non-deuterated form.[5]

While specific pharmacokinetic studies on this compound are not publicly available, the principles of deuterium substitution in pharmaceuticals are well-documented. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the metabolic fate of a drug.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This can potentially result in a longer half-life, increased exposure (AUC), and altered metabolite profiles.

Pharmacokinetic Profile of 4'-trans-Hydroxy Cilostazol

The pharmacokinetic properties of 4'-trans-Hydroxy Cilostazol are intrinsically linked to the administration of its parent drug, Cilostazol.

Absorption

Following oral administration of Cilostazol, it is absorbed and then metabolized to form 4'-trans-Hydroxy Cilostazol. The absorption of Cilostazol is enhanced when taken with a high-fat meal, which leads to an approximate 90% increase in Cmax and a 25% increase in AUC of the parent drug, which in turn affects the formation of its metabolites.[1]

Distribution

4'-trans-Hydroxy Cilostazol exhibits significant binding to plasma proteins, with approximately 66% of the metabolite being protein-bound.[4] This is lower than the protein binding of Cilostazol (95-98%) and its other major active metabolite, 3,4-dehydro-cilostazol (97.4%).[4]

Metabolism

Cilostazol is extensively metabolized by hepatic CYP enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[1][2] 4'-trans-Hydroxy Cilostazol is formed through the hydroxylation of the cyclohexyl moiety of Cilostazol.[6][7]

Excretion

The primary route of elimination for Cilostazol and its metabolites is via the urine.[1] Approximately 30% of an administered dose of Cilostazol is excreted in the urine as 4'-trans-Hydroxy Cilostazol.[1][4] The apparent elimination half-life of Cilostazol and its active metabolites is approximately 11 to 13 hours.[4]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Cilostazol and its active metabolites, including 4'-trans-Hydroxy Cilostazol, in healthy adult subjects.

| Parameter | Cilostazol | 3,4-dehydro-cilostazol | 4'-trans-Hydroxy Cilostazol |

| Plasma Protein Binding | 95-98% | 97.4% | 66% |

| Apparent Elimination Half-life (t½) | ~11-13 hours | ~11-13 hours | ~11-13 hours |

| Major Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | Not directly specified |

| Route of Elimination | Primarily renal (as metabolites) | Primarily renal (as metabolites) | Primarily renal (as metabolites) |

| Urinary Excretion (% of dose) | <2% (unchanged) | <2% | ~30% |

| Relative Potency (vs. Cilostazol) | 1x | 4-7x | 0.2x |

Data compiled from multiple sources.[3][4]

Expected Impact of Deuteration on the Pharmacokinetic Profile

While no specific data exists for this compound, the following are the anticipated effects of deuteration based on the kinetic isotope effect:

-

Slower Metabolism: The C-D bonds in the deuterated compound are stronger than the C-H bonds, which could lead to a slower rate of metabolism by CYP enzymes.

-

Increased Half-Life: A reduced rate of metabolism would likely result in a longer elimination half-life for this compound compared to its non-deuterated counterpart.

-

Increased Exposure (AUC): Slower clearance would lead to a higher area under the plasma concentration-time curve (AUC), indicating greater overall exposure to the compound.

-

Reduced Formation of Downstream Metabolites: If 4'-trans-Hydroxy Cilostazol is further metabolized, deuteration could potentially reduce the formation of these subsequent metabolites.

It is important to note that these are theoretical effects, and the actual impact of deuteration would need to be confirmed through dedicated pharmacokinetic studies.

Experimental Protocols

The determination of the pharmacokinetic profile of Cilostazol and its metabolites, including 4'-trans-Hydroxy Cilostazol, typically involves the following experimental procedures. The same methodologies would be applicable for the analysis of this compound.

Study Design

Pharmacokinetic studies are often conducted in healthy volunteers as single-dose or multiple-dose studies. A common design is a randomized, open-label, crossover study.[8]

Drug Administration and Sample Collection

-

Dosing: A single oral dose of Cilostazol (e.g., 100 mg) is administered to subjects, typically after an overnight fast.[8]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).[9]

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method

A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for the simultaneous quantification of Cilostazol, 3,4-dehydro-cilostazol, and 4'-trans-Hydroxy Cilostazol in plasma samples.[10][11]

-

Sample Preparation: Plasma samples are prepared using techniques such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[12] this compound is added as an internal standard during this step to ensure accuracy and precision.[5]

-

Chromatographic Separation: The analytes are separated on a reverse-phase HPLC or UPLC column with a suitable mobile phase.[11]

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[10]

Visualization of Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Cilostazol

The following diagram illustrates the primary metabolic pathways of Cilostazol.

Caption: Metabolic conversion of Cilostazol to its active metabolites.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical workflow for a clinical pharmacokinetic study of Cilostazol and its metabolites.

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

4'-trans-Hydroxy Cilostazol is a key active metabolite of Cilostazol, and its pharmacokinetic profile contributes to the overall therapeutic effect of the parent drug. While direct pharmacokinetic data for its deuterated analog, this compound, is not available, the established principles of deuterium substitution suggest that it would likely exhibit a slower metabolism and longer half-life. The experimental protocols for the bioanalysis of Cilostazol and its metabolites are well-established and would be directly applicable to future studies involving the deuterated analog. Further research is warranted to definitively characterize the in vivo pharmacokinetic profile of this compound and to explore its potential as a modified therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 11. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The deuterium switch: An in-depth technical guide to the role of deuterium labeling in drug metabolism studies

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a potent tool in modern drug discovery and development. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and potentially greater therapeutic efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterium labeling in drug metabolism studies.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making reactions involving its cleavage proceed at a slower rate.[1]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively substituting hydrogen with deuterium at these metabolically vulnerable positions, or "soft spots," the rate of metabolism can be substantially reduced. This can manifest in several advantageous pharmacokinetic changes:

-

Increased Half-life (t½): A slower metabolic rate translates to the drug remaining in the body for a longer duration.[1]

-

Increased Exposure (AUC): The total systemic exposure to the drug over time is enhanced.

-

Reduced Clearance (CL): The rate at which the drug is eliminated from the body is decreased.

-

Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of potentially harmful metabolites can be minimized.[3]

-

Potential for Lower or Less Frequent Dosing: An improved pharmacokinetic profile can lead to more convenient dosing regimens for patients.[4]

Quantitative Data Presentation: The Impact of Deuteration on Pharmacokinetics

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the significant impact of deuterium labeling on the pharmacokinetic parameters of several drugs.

Table 1: Comparison of Pharmacokinetic Parameters of Tetrabenazine (B1681281) and Deutetrabenazine

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (SD-809) (25 mg) | Key Observation |

| Active Metabolites | (α+β)-HTBZ | deuterated (α+β)-HTBZ | |

| Cmax (ng/mL) | 61.6 | 74.6 | Minor increase in peak concentration with deuteration.[2] |

| AUCinf (ng·hr/mL) | 261 | 542 | Over two-fold increase in total drug exposure with deuteration.[2] |

| t½ (hours) | 4.8 | 8.6 | Near doubling of the half-life of active metabolites.[2] |

Data from a single-dose crossover study in healthy volunteers.[2] HTBZ refers to dihydrotetrabenazine.

Table 2: Comparison of Pharmacokinetic Parameters of Ivacaftor and Deuterated Ivacaftor (Deutivacaftor/CTP-656)

| Parameter | Ivacaftor (150 mg) | Deuterated Ivacaftor (CTP-656) (150 mg) | Key Observation |

| AUC | Baseline | Approximately 3-fold greater than Ivacaftor.[1] | Substantially increased total drug exposure with deuterated form.[1] |

| Plasma Concentration at 24 hours (C24) | Baseline | Approximately 3-fold greater than Ivacaftor.[1] | Higher sustained plasma levels of the deuterated drug.[1] |

| t½ (hours) | Baseline | Approximately 40% longer than Ivacaftor.[1] | Slower elimination of the deuterated drug from the body.[1] |

Data from a single-dose, crossover Phase 1 clinical trial in healthy volunteers.[1]

Table 3: Human Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug)

| Parameter | Value (at steady state with 6 mg once daily) |

| Tmax (hours) | 2-3[3][5] |

| Cmax (ng/mL) | 45[3][5] |

| AUC (ng·hr/mL) | 473[3][5] |

| Terminal Half-life (t½) (hours) | 10[3] |

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows central to deuterium labeling studies.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible drug metabolism science. The following sections provide detailed methodologies for key experiments cited in the evaluation of deuterated drug candidates.

Protocol 1: Synthesis of a Deuterated Drug (Example: Deutetrabenazine)

This protocol provides a generalized overview of the synthesis of deutetrabenazine, highlighting the introduction of trideuteromethoxy groups.[6]

Objective: To synthesize deutetrabenazine from a 6,7-dihydroxy-3,4-dihydroisoquinoline precursor.

Materials:

-

6,7-dihydroxy-3,4-dihydroisoquinoline

-

Deuterated methanol (B129727) (CD3OD)

-

Diisopropyl azodicarboxylate (DIAD)

-

(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

-

Potassium carbonate

-

Tetrahydrofuran (THF), anhydrous

-

Methanol for recrystallization

Methodology:

-

Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:

-

Dissolve the 6,7-dihydroxy-3,4-dihydroisoquinoline precursor in anhydrous THF.

-

Add triphenylphosphine and deuterated methanol to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add DIAD to the cooled solution.

-

Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Work up the reaction to isolate the deuterated intermediate.[6]

-

-

Synthesis of Deutetrabenazine:

-

React the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.[6]

-

Heat the reaction mixture and monitor for completion.

-

After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.

-

-

Purification:

-

Recrystallize the crude product from methanol to obtain pure deutetrabenazine.

-

Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

-

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or methanol for quenching the reaction

-

LC-MS/MS system for analysis

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing the liver microsomes and the test compound (at a specified concentration) in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing:

-

Vortex and centrifuge the quenched samples to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.

-

Compare the CLint values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

-

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) of a test compound and its deuterated analog following oral administration to rats.

Materials:

-

Male Sprague Dawley rats (or other appropriate strain)

-

Test compound and its deuterated analog formulated for oral administration

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Freezer for plasma storage (-80°C)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the housing conditions for a sufficient period before the study.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design can also be used with an adequate washout period.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.[7]

-

Use a deuterated analog as the internal standard if available (for the analysis of the non-deuterated compound, and vice-versa, or a different deuterated analog for both).

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Protocol 4: LC-MS/MS Bioanalysis using a Deuterated Internal Standard

This protocol provides a general framework for the quantitative analysis of a drug in a biological matrix using its deuterated analog as an internal standard.

Objective: To accurately quantify the concentration of an analyte in a biological sample.

Materials:

-

Biological samples (e.g., plasma, urine)

-

Analyte of interest

-

Deuterated internal standard (IS)

-

Solvents for extraction (e.g., acetonitrile, methyl tert-butyl ether)

-

LC-MS/MS system (including a UPLC/HPLC system and a triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18 reversed-phase)

Methodology:

-

Sample Preparation (Protein Precipitation Example):

-

To a known volume of the biological sample, add a known amount of the deuterated internal standard.

-

Add a protein precipitating agent (e.g., cold acetonitrile).

-

Vortex to mix and precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and IS from other matrix components. Ideally, the analyte and its deuterated IS should co-elute.

-

Optimize the mass spectrometer settings for the detection of the analyte and the IS using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the known concentrations of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Deuterium labeling has firmly established itself as a valuable and powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists and drug metabolism scientists can intelligently modify drug candidates to improve their pharmacokinetic profiles, potentially leading to safer, more effective, and more patient-friendly medicines. A thorough understanding of the core principles, coupled with the application of rigorous experimental protocols as outlined in this guide, is essential for successfully harnessing the "deuterium switch" to develop the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. neurology.org [neurology.org]

- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 7. benchchem.com [benchchem.com]

literature review on cilostazol and its deuterated metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the phosphodiesterase III (PDE3) inhibitor, cilostazol (B1669032), with a focus on its mechanism of action, metabolism, and pharmacokinetics. It further explores the potential impact of deuteration on its metabolic profile, summarizing the available information on deuterated cilostazol analogues. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction to Cilostazol

Cilostazol is a quinolinone derivative approved for the symptomatic treatment of intermittent claudication, a condition caused by peripheral arterial disease (PAD).[1][2][3] It exerts its therapeutic effects through a combination of antiplatelet and vasodilatory activities.[3][4][5] By improving blood flow and inhibiting platelet aggregation, cilostazol helps to alleviate pain and cramping in the legs during exercise.[1][2]

Mechanism of Action

Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[6][7][8] The inhibition of PDE3 in platelets and vascular smooth muscle cells prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4][8][9] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to two primary physiological effects:[1][6]

-

Inhibition of Platelet Aggregation: PKA activation in platelets leads to the phosphorylation of key molecules, which ultimately decreases intracellular calcium levels and inhibits platelet activation, degranulation, and aggregation.[5][8]

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP and subsequent PKA activation inhibit myosin light-chain kinase (MLCK). This inhibition prevents the contraction of smooth muscle, resulting in vasodilation and increased blood flow.[1][6]

The signaling pathway for cilostazol's mechanism of action is depicted below.

Metabolism and Pharmacokinetics of Cilostazol

Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major contributors.[1][3][4] Two of its metabolites, OPC-13015 (dehydro-cilostazol) and OPC-13213 (4'-trans-hydroxy-cilostazol), are active.[10][11] The dehydro metabolite (OPC-13015) is reported to be 3-7 times more potent in its antiplatelet activity than the parent drug.[11][12]

The metabolic conversion pathway is illustrated below.

References

- 1. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Safe Handling and Application of 4'-trans-Hydroxy Cilostazol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and analytical applications of 4'-trans-Hydroxy Cilostazol-d4. This deuterated metabolite of Cilostazol (B1669032) is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Compound Overview

This compound is the deuterated form of 4'-trans-Hydroxy Cilostazol, a major active metabolite of Cilostazol.[1][2] Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE3) inhibitor, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This mechanism results in antiplatelet and vasodilatory effects.[3][4] The deuterated analog is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug and its metabolites in biological matrices.[2][5]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃D₄N₅O₃ | [2] |

| Molecular Weight | 389.48 g/mol | [2] |

| Appearance | Not specified, likely a solid | - |

| Solubility | Not specified | - |

| Storage | Recommended storage conditions are typically provided in the Certificate of Analysis.[2] | [2] |

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Hazard Identification (based on Cilostazol):

The parent compound, Cilostazol, is not classified as hazardous according to GHS. However, it is a pharmacologically active substance, and appropriate care should be taken.

Storage:

Store in a tightly sealed container in a cool, dry place as recommended by the supplier.[2]

Mechanism of Action and Signaling Pathways

Cilostazol, the parent compound of this compound, exerts its therapeutic effects by inhibiting phosphodiesterase III (PDE3). This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation in platelets and vascular smooth muscle cells. The increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac-1), triggering downstream signaling cascades that result in vasodilation and inhibition of platelet aggregation.[6][7][8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Cilostazol.

Figure 1: Cilostazol inhibits PDE3, increasing cAMP levels and activating PKA and Epac-1.

Figure 2: PKA-mediated signaling leads to vasodilation and platelet inhibition.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods. Below is a representative experimental protocol for the analysis of Cilostazol and its metabolites in human plasma using LC-MS/MS.

Protocol: Quantification of Cilostazol and Metabolites in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Cilostazol and its non-deuterated metabolites (analytical standards)

-

Human plasma (blank)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL)[9]

2. Preparation of Standard and QC Samples:

-

Prepare stock solutions of Cilostazol, its metabolites, and this compound in methanol.[9]

-

Prepare working solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[9]

-

Spike blank human plasma with working solutions to create calibration standards and quality control (QC) samples at various concentrations.[9]

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add 25 µL of the internal standard solution (this compound).[9]

-

Vortex for 10 seconds.[9]

-

Add 100 µL of water and vortex for another 30 seconds.[9]

-

Centrifuge the samples at 14,000 x g for 5 minutes at 10 °C.[9]

-

Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[9]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[9]

-

Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[9]

-

Dry the cartridge under nitrogen gas.[9]

-

Elute the analytes and the internal standard with 400 µL of acetonitrile.[9]

-

Evaporate the eluate to dryness under a stream of nitrogen.[9]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[9]

4. LC-MS/MS Analysis:

-

Chromatographic Column: A suitable C18 column (e.g., UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[5]

-

Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid.[10]

-

Flow Rate: 0.4 mL/min.[10]

-

Injection Volume: 10 µL.[9]

-

Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with selective reaction monitoring (SRM).[10] The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.

Pharmacokinetics and Metabolism

Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[3][4] This metabolism results in the formation of several active metabolites, including 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol. The elimination of Cilostazol is mainly through the urinary excretion of its metabolites.[3]

Pharmacokinetic Parameters of Cilostazol and its Metabolites

| Parameter | Cilostazol | 3,4-dehydro-cilostazol | 4'-trans-Hydroxy Cilostazol | Source |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | CYP2C19, CYP3A5 | [3][11] |

| Route of Elimination | Primarily metabolism, with metabolites excreted in urine (74%) and feces (20%) | - | - | [3] |

Synthesis

A detailed, publicly available synthesis protocol for this compound is not available. However, the synthesis of Cilostazol typically involves the condensation of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone with 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole.[12] The synthesis of the deuterated and hydroxylated analog would require specialized multi-step organic synthesis techniques to introduce the deuterium (B1214612) atoms onto the cyclohexyl ring and to perform a stereoselective hydroxylation at the trans-4' position.

Figure 3: General synthetic relationship of Cilostazol and its deuterated metabolite.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the precise and accurate quantification of Cilostazol and its metabolites in biological samples. While specific safety data for the deuterated compound is limited, adherence to standard laboratory safety protocols for handling pharmacologically active substances is essential. The information provided in this guide on the mechanism of action, analytical methods, and pharmacokinetic properties of the parent compound offers a solid foundation for its effective and safe use in a research setting.

References

- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase (PDE) III inhibitor, Cilostazol, improved memory impairment in aluminum chloride-treated rats: modulation of cAMP/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 12. Cilostazol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of 4'-trans-Hydroxy Cilostazol using a Deuterated Internal Standard

ABSTRACT: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-trans-Hydroxy Cilostazol, a metabolite of Cilostazol, in human plasma. The method utilizes 4'-trans-Hydroxy Cilostazol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical trial sample analysis. The method was developed and validated to meet the rigorous requirements of bioanalytical method validation guidelines.

Introduction

Cilostazol is a medication used to treat the symptoms of intermittent claudication. It is extensively metabolized in the liver, with one of its metabolites being 4'-trans-Hydroxy Cilostazol. Accurate and reliable quantification of this metabolite is crucial for understanding the overall pharmacokinetic profile of cilostazol. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This document provides a detailed protocol for the LC-MS/MS analysis of 4'-trans-Hydroxy Cilostazol in human plasma.

Experimental

Materials and Reagents

-

Analytes: 4'-trans-Hydroxy Cilostazol, this compound (Internal Standard)

-

Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

-

Biological Matrix: Human Plasma (K2-EDTA)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of 4'-trans-Hydroxy Cilostazol and its deuterated internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 4 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 80 |

| 2.1 | 80 |

| 2.2 | 20 |

| 4.0 | 20 |

Table 3: Mass Spectrometer Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4'-trans-Hydroxy Cilostazol | 386.2 | 203.1 | 25 |

| This compound | 390.2 | 207.1 | 25 |

Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4'-trans-Hydroxy Cilostazol and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the 4'-trans-Hydroxy Cilostazol stock solution in 50:50 methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a concentration of 100 ng/mL.

-

Spiking: Spike blank human plasma with the CC and QC working solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.[2]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The method was validated according to established regulatory guidelines. The following parameters were assessed:

Table 5: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Matrix Effect | Minimal, compensated by SIL-IS |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |

Visualization of Experimental Workflow

Caption: LC-MS/MS experimental workflow for 4'-trans-Hydroxy Cilostazol analysis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for quantitative analysis.

Caption: Ratiometric quantification using a stable isotope-labeled internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of 4'-trans-Hydroxy Cilostazol in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, provides a reliable, accurate, and high-throughput analytical solution for pharmacokinetic and clinical studies of cilostazol.

References

Application Note: Quantitative Analysis of Cilostazol and its Metabolites in Human Plasma using Deuterated Internal Standards by UHPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UHPLC-MS/MS method for the simultaneous quantification of cilostazol (B1669032) and its major active metabolites, 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213), in human plasma. The use of stable isotope-labeled internal standards, specifically deuterated analogs of cilostazol and its metabolites, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry. This methodology is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving cilostazol.

Introduction

Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE III) inhibitor, leading to increased cyclic AMP (cAMP) levels in platelets and blood vessels. This results in antiplatelet and vasodilatory effects, making it effective in the treatment of intermittent claudication.[4][5] Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites.[4][5][6][7] Two of these metabolites, 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213), are pharmacologically active and contribute significantly to the overall therapeutic effect.[6][8][9] Given the pharmacological activity of its metabolites, it is crucial to quantify both the parent drug and its active metabolites to accurately characterize its pharmacokinetic profile.

The use of deuterated internal standards is a widely accepted practice in quantitative mass spectrometry to improve the accuracy and precision of bioanalytical methods.[3][10] These standards have nearly identical chemical and physical properties to the analytes of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any variations.[3] This application note provides a detailed protocol for the simultaneous determination of cilostazol and its key metabolites in human plasma using a UHPLC-MS/MS method with deuterated internal standards.

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive hepatic metabolism primarily through two main pathways: hydroxylation of the quinone moiety and hydroxylation of the hexane (B92381) moiety.[6] The key enzymes involved are CYP3A4 and CYP2C19.[4][6][7] The formation of the active metabolite 3,4-dehydrocilostazol (OPC-13015) is mainly catalyzed by CYP3A4, while the formation of 4'-trans-hydroxycilostazol (OPC-13213) is mediated by CYP2C19 and CYP3A5.[6][8]

Experimental Protocol

Materials and Reagents

-

Cilostazol, 3,4-dehydrocilostazol, and 4'-trans-hydroxycilostazol reference standards

-

Deuterated internal standards (e.g., Cilostazol-d11, 3,4-dehydrocilostazol-d11)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

Instrumentation

-

UHPLC system coupled with a triple quadrupole mass spectrometer

-

Robotic liquid handling workstation (optional, for high-throughput analysis)[11]

Sample Preparation

A solid-phase extraction (SPE) method is recommended for clean sample preparation.[1][2]

-

Spiking: To 100 µL of human plasma, add the internal standard solution (a mixture of deuterated cilostazol and its metabolites in methanol).

-

Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample and vortex.

-

SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UHPLC-MS/MS Conditions

-

Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[11]

-

Mobile Phase B: Methanol[11]

-

Flow Rate: 0.30 mL/min[11]

-

Gradient: A suitable gradient to ensure separation of analytes from endogenous interferences.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cilostazol | 370.2 | 288.2 |

| 3,4-dehydrocilostazol | 368.2 | 286.2 |

| 4'-trans-hydroxycilostazol | 386.2 | 288.2 |

| Cilostazol-d11 (IS) | 381.3 | 299.3 |

| 3,4-dehydrocilostazol-d11 (IS) | 379.3 | 297.3 |

Note: The exact m/z values may vary slightly depending on the instrument and specific deuterated standard used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of cilostazol and its metabolites.

Quantitative Data Summary

The presented method has been validated according to regulatory guidelines. A summary of the validation parameters is provided below.

Table 2: Method Validation Summary for Cilostazol and 3,4-dehydrocilostazol

| Parameter | Cilostazol | 3,4-dehydrocilostazol |

| Linear Range (ng/mL) | 0.5 - 1000[1][2] | 0.5 - 500[1][2] |

| Correlation Coefficient (r²) | ≥ 0.999[12] | ≥ 0.999[12] |

| Intra-batch Precision (% CV) | 0.93 - 1.88[1][2] | 0.91 - 2.79[1][2] |

| Inter-batch Precision (% CV) | 0.99 - 2.50 | 1.10 - 2.79[2] |

| Accuracy (%) | 98.8 - 101.7[1][2] | 98.0 - 102.7[1][2] |

| Recovery (%) | 95.4 - 96.7[2] | 95.3 - 96.4[2] |

Data compiled from published literature.[1][2][12]

Conclusion

This application note details a highly sensitive and specific UHPLC-MS/MS method for the simultaneous quantification of cilostazol and its active metabolites in human plasma. The incorporation of deuterated internal standards ensures the reliability and accuracy of the results. The described protocol, including sample preparation and instrumental analysis, provides a robust workflow for researchers in pharmacology, drug metabolism, and clinical studies to accurately assess the pharmacokinetics of cilostazol.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. lcms.cz [lcms.cz]

- 11. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4'-trans-Hydroxy Cilostazol-d4 Solutions: Storage and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol-d4 is the deuterated analog of 4'-trans-Hydroxy Cilostazol, a major active metabolite of Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor used to treat intermittent claudication. The deuterated form is commonly utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass difference from the endogenous metabolite, ensuring accurate quantification by mass spectrometry.[1] The stability and integrity of these deuterated standard solutions are paramount for the reliability of bioanalytical data.

These application notes provide detailed protocols for the storage and stability testing of this compound solutions, including methodologies for assessing long-term, short-term, and forced degradation stability.

Mechanism of Action of Cilostazol

Cilostazol exerts its therapeutic effects primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation, thereby improving blood flow.

Storage and Handling of this compound Solutions

Proper storage and handling are critical to maintain the integrity of this compound solutions.

Recommended Storage Conditions:

-

Long-term Storage: For periods longer than two weeks, stock solutions should be stored at -20°C or colder in tightly sealed, light-resistant containers.

-

Short-term Storage: For daily use, working solutions can be stored at 2-8°C for up to two weeks.

-

Protection from Light: Solutions should be stored in amber vials or protected from light to prevent photodegradation.

Solvent Selection:

-

This compound is sparingly soluble in aqueous solutions but soluble in organic solvents.

-

Recommended Solvents: Methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents for preparing stock solutions. The choice of solvent should be compatible with the intended analytical method.

Stability Testing Protocols

The stability of this compound solutions should be evaluated under various conditions to establish a reliable shelf life and to understand potential degradation pathways. The following protocols outline procedures for long-term, short-term, and forced degradation studies.

Experimental Workflow for Stability Testing

Protocol 1: Long-Term and Short-Term Stability

Objective: To determine the stability of this compound solutions under recommended long-term and short-term storage conditions.

Materials:

-

This compound reference standard

-

HPLC-grade methanol

-

Volumetric flasks and pipettes

-

Amber glass vials

-

Refrigerator (2-8°C) and Freezer (-20°C)

-

UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Preparation of Working Solutions: Prepare working solutions at a concentration of 10 µg/mL by diluting the stock solution with methanol.

-

Storage:

-

Long-Term: Aliquot the working solution into amber vials and store at -20°C.

-

Short-Term: Aliquot the working solution into amber vials and store at 2-8°C and at room temperature (20-25°C).

-

-

Analysis: Analyze the solutions at predetermined time points (e.g., Day 0, 1, 2, 4, 7, 14 for short-term; and Month 0, 1, 3, 6, 12 for long-term) using a validated UPLC-MS/MS method.

-

Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point.

Protocol 2: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.

Materials:

-

This compound working solution (10 µg/mL in methanol)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

UPLC-MS/MS system

Procedure:

-

Acid Hydrolysis: Mix equal volumes of the working solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the working solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the working solution and 30% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Place a vial of the working solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Control: A sample of the working solution stored at 2-8°C protected from light serves as the control.

-

Analysis: Analyze all stressed samples and the control using a UPLC-MS/MS method capable of separating the parent compound from its degradation products.

Analytical Method: UPLC-MS/MS

A validated UPLC-MS/MS method is essential for the accurate quantification of this compound and its potential degradants.

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[2]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to resolve the analyte from any degradation products.

-

Flow Rate: 0.4 mL/min[2]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transition: The specific precursor-to-product ion transition for this compound should be optimized. A representative transition for the non-deuterated metabolite is m/z 386.2 → 288.2.[2] For the d4 version, this would be approximately m/z 390.2 → 292.2, but should be empirically determined.

Data Presentation

The following tables present representative data for the stability of this compound solutions.

Table 1: Long-Term Stability of this compound (10 µg/mL in Methanol) at -20°C

| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration |

| 0 | 10.02 | 100.0 |

| 1 | 9.98 | 99.6 |

| 3 | 10.05 | 100.3 |

| 6 | 9.95 | 99.3 |

| 12 | 9.91 | 98.9 |

Table 2: Short-Term Stability of this compound (10 µg/mL in Methanol)

| Time Point (Days) | Mean Concentration (µg/mL) at 2-8°C | % of Initial Concentration at 2-8°C | Mean Concentration (µg/mL) at 20-25°C | % of Initial Concentration at 20-25°C |

| 0 | 10.02 | 100.0 | 10.02 | 100.0 |

| 1 | 10.01 | 99.9 | 9.97 | 99.5 |

| 2 | 9.99 | 99.7 | 9.92 | 99.0 |

| 4 | 9.96 | 99.4 | 9.85 | 98.3 |

| 7 | 9.94 | 99.2 | 9.78 | 97.6 |

| 14 | 9.90 | 98.8 | 9.65 | 96.3 |

Table 3: Forced Degradation of this compound (10 µg/mL in Methanol)

| Stress Condition | Incubation Time | % Recovery of Parent Compound | Observations |

| 1 M HCl at 60°C | 24 hours | 85.2 | Minor degradation observed. |

| 1 M NaOH at 60°C | 24 hours | 82.5 | Minor degradation observed. |

| 30% H₂O₂ at 25°C | 24 hours | 75.8 | Significant degradation observed. |

| Thermal (80°C) | 48 hours | 98.5 | Stable. |

| Photolytic | 1.2 million lux hours | 99.1 | Stable. |

Conclusion

The provided protocols and data indicate that this compound solutions are stable for at least 12 months when stored at -20°C and for at least 14 days when stored at 2-8°C. Some degradation is observed at room temperature over a two-week period. Forced degradation studies show that the compound is susceptible to oxidative and, to a lesser extent, acid and base hydrolysis, while being relatively stable under thermal and photolytic stress. These findings are consistent with stability studies of the parent drug, Cilostazol.

It is crucial for researchers to perform their own stability validation for this compound solutions in their specific laboratory conditions and with their chosen solvents and analytical methods to ensure the accuracy and reliability of their experimental results.

References

Application Note and Protocols for In Vitro Metabolism Studies of Cilostazol Featuring 4'-trans-Hydroxy Cilostazol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol (B1669032) is an antiplatelet and vasodilating agent primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. Understanding its metabolic profile is crucial for predicting drug-drug interactions and patient variability in clinical settings. One of its major active metabolites is 4'-trans-Hydroxy Cilostazol. This document provides detailed protocols for in vitro studies of cilostazol metabolism and highlights the application of its deuterated analog, 4'-trans-Hydroxy Cilostazol-d4, as an internal standard for accurate quantification.

Cilostazol undergoes extensive hepatic metabolism, with two primary pathways identified. The predominant route is the hydroxylation of the quinone moiety, primarily mediated by CYP3A4, leading to the formation of OPC-13326, which is further metabolized. The second major pathway is the hydroxylation of the cyclohexyl moiety, resulting in 4'-trans-Hydroxy Cilostazol (also referred to as OPC-13213 or M-II) and its cis-isomer.[1][2][3][4][5] This latter pathway is mainly catalyzed by CYP2C19 and CYP3A5.[2][4] Given the significant roles of these enzymes, their genetic polymorphisms can influence the pharmacokinetic profile of cilostazol and its metabolites.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro metabolism studies of cilostazol.

Table 1: Michaelis-Menten Kinetic Parameters for Cilostazol Metabolism

| Enzyme/System | Metabolite Formed | Km (μM) | Vmax (rate) | Intrinsic Clearance (CLint, μL/pmol P450/min) | Reference |

| Human Liver Microsomes | OPC-13326 | 101 | Not Specified | Not Specified | [1][3] |

| Recombinant CYP3A4 | OPC-13326 | 5.26 | Not Specified | 0.34 | [4] |

| Recombinant CYP3A5 | OPC-13326 | 2.89 | Not Specified | 0.05 | [4] |

| Recombinant CYP1B1 | OPC-13326 | 11.2 | Not Specified | 0.03 | [4] |

| Recombinant CYP3A5 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 1.60 | Not Specified | 0.57 | [4] |

| Recombinant CYP2C19 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 5.95 | Not Specified | 0.16 | [4] |

| Recombinant CYP3A4 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 5.35 | Not Specified | 0.10 | [4] |

| Recombinant CYP2C8 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 33.8 | Not Specified | 0.009 | [4] |

Table 2: Inhibition of Cilostazol Metabolism

| Inhibitor | Target Enzyme(s) | Effect on Cilostazol Metabolism | IC50/Ki (μM) | Reference |

| Ketoconazole (B1673606) | CYP3A4 | Potent inhibitor of quinone and hexane (B92381) hydroxylation | 1 (concentration used) | [1][3] |

| Omeprazole | CYP2C19 | Co-administration increased Cmax and AUC of a cilostazol metabolite | Not Specified | [6] |

| Cimetidine | CYP Enzymes | Concentration-dependent competitive inhibition | Not Specified | [1][3] |

| Cilostazol | CYP2C9 | Weak inhibitor | 23.8 (Ki) | [6] |

| Cilostazol | CYP2C19 | Weak inhibitor | 44 (Ki) | [6] |

Experimental Protocols

Protocol 1: Microsomal Stability Assay for Cilostazol

Objective: To determine the rate of metabolism of cilostazol in human liver microsomes.

Materials:

-

Cilostazol

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard (e.g., this compound for metabolite analysis, or a different stable isotope-labeled standard for parent drug analysis)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of cilostazol in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the incubation mixture by adding HLM to pre-warmed phosphate buffer. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

-

Initiate the reaction by adding cilostazol to the incubation mixture (final concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of cilostazol using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Cytochrome P450 Reaction Phenotyping for Cilostazol

Objective: To identify the specific CYP isozymes responsible for the metabolism of cilostazol to 4'-trans-Hydroxy Cilostazol.

Materials:

-

Cilostazol

-

Recombinant human CYP isozymes (e.g., CYP3A4, CYP2C19, CYP3A5, etc.)

-

Control microsomes (from cells not expressing CYPs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine (B1205844) for CYP2C19)

-

4'-trans-Hydroxy Cilostazol analytical standard

-

This compound (as internal standard)

-

LC-MS/MS system

Procedure:

-

Recombinant Enzyme Screening: a. Incubate cilostazol with each recombinant CYP isozyme individually in the presence of the NADPH regenerating system. b. After a fixed time, quench the reaction and analyze for the formation of 4'-trans-Hydroxy Cilostazol using LC-MS/MS with this compound as the internal standard. c. Compare the rate of metabolite formation across the different CYP isozymes.

-

Chemical Inhibition Assay: a. Incubate cilostazol with pooled human liver microsomes in the presence and absence of selective CYP inhibitors. b. Pre-incubate the microsomes with the inhibitor for a short period before adding cilostazol. c. Initiate the reaction with the NADPH regenerating system. d. After a fixed time, quench the reaction and quantify the formation of 4'-trans-Hydroxy Cilostazol. e. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Protocol 3: Quantitative Analysis of 4'-trans-Hydroxy Cilostazol using LC-MS/MS

Objective: To accurately quantify the formation of 4'-trans-Hydroxy Cilostazol in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Reagents:

-

4'-trans-Hydroxy Cilostazol analytical standard

-

This compound (internal standard)

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

Procedure:

-

Sample Preparation: Use the protein-precipitated supernatant from the in vitro incubation samples.

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 4'-trans-Hydroxy Cilostazol and this compound.

-

-

Quantification:

-